molecular formula C9H17ClO3 B12657584 Ethyl 2-chloro-2-hydroxyheptanoate CAS No. 93923-87-6

Ethyl 2-chloro-2-hydroxyheptanoate

Cat. No.: B12657584
CAS No.: 93923-87-6
M. Wt: 208.68 g/mol
InChI Key: OJTCNEPEFSANGL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-hydroxyheptanoate is an organic compound with the molecular formula C9H17ClO3 It is a derivative of heptanoic acid, featuring a chloro and hydroxy group on the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-hydroxyheptanoate typically involves the esterification of 2-chloro-2-hydroxyheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-hydroxyheptanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyheptanoic acid.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group, forming 2-chloroheptanoic acid.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethyl 2-hydroxyheptanoate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: 2-Hydroxyheptanoic acid.

    Oxidation: 2-Chloroheptanoic acid.

    Reduction: Ethyl 2-hydroxyheptanoate.

Scientific Research Applications

Ethyl 2-chloro-2-hydroxyheptanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Biochemistry: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-hydroxyheptanoate involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-chloro-2-hydroxyheptanoate can be compared with similar compounds such as:

    Ethyl 2-hydroxyheptanoate: Lacks the chloro group, making it less reactive in substitution reactions.

    2-Chloro-2-hydroxyheptanoic acid: The acid form of the compound, which can undergo esterification to form this compound.

    Ethyl 2-chloroheptanoate: Lacks the hydroxy group, making it less reactive in oxidation reactions.

The presence of both chloro and hydroxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.

Properties

CAS No.

93923-87-6

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

ethyl 2-chloro-2-hydroxyheptanoate

InChI

InChI=1S/C9H17ClO3/c1-3-5-6-7-9(10,12)8(11)13-4-2/h12H,3-7H2,1-2H3

InChI Key

OJTCNEPEFSANGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OCC)(O)Cl

Origin of Product

United States

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